molecular formula C11H12N2 B11913744 3-(Aminomethyl)naphthalen-1-amine

3-(Aminomethyl)naphthalen-1-amine

Cat. No.: B11913744
M. Wt: 172.23 g/mol
InChI Key: FLTRMKYCNUDPHB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)naphthalen-1-amine is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, featuring an aminomethyl group attached to the first position and an amine group at the third position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)naphthalen-1-amine can be achieved through several methods. One common approach involves the Mannich reaction, where naphthalene undergoes aminomethylation in the presence of formaldehyde and a primary or secondary amine . The reaction typically requires acidic conditions and careful control of pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Mannich reactions or other aminomethylation techniques. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Various amine derivatives

    Substitution: Substituted naphthalene derivatives

Scientific Research Applications

3-(Aminomethyl)naphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)naphthalen-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Uniqueness: 3-(Aminomethyl)naphthalen-1-amine is unique due to the presence of both an aminomethyl and an amine group on the naphthalene ring

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(aminomethyl)naphthalen-1-amine

InChI

InChI=1S/C11H12N2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7,12-13H2

InChI Key

FLTRMKYCNUDPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)CN

Origin of Product

United States

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